molecular formula C13H11NO B7891480 2-Phenoxy-5-vinyl-pyridine

2-Phenoxy-5-vinyl-pyridine

Cat. No.: B7891480
M. Wt: 197.23 g/mol
InChI Key: BLQUDKQWGKFCMK-UHFFFAOYSA-N
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Description

2-Phenoxy-5-vinyl-pyridine (CAS: 1355195-66-2) is a pyridine derivative with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.24 g/mol . Its structure features a phenoxy group (-OPh) at the 2-position and a vinyl (-CH=CH₂) substituent at the 5-position of the pyridine ring. The phenoxy group contributes electron-withdrawing effects, while the vinyl group offers reactivity for polymerization or functionalization .

Properties

IUPAC Name

5-ethenyl-2-phenoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-2-11-8-9-13(14-10-11)15-12-6-4-3-5-7-12/h2-10H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQUDKQWGKFCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-5-vinyl-pyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to couple the phenoxy group with the pyridine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of reaction conditions, such as temperature, pressure, and catalyst concentration, is optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-5-vinyl-pyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, piperidine derivatives, and various substituted phenoxy compounds.

Scientific Research Applications

2-Phenoxy-5-vinyl-pyridine has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-Phenoxy-5-vinyl-pyridine involves its interaction with specific molecular targets. The phenoxy group can engage in π-π stacking interactions with aromatic residues in proteins, while the vinyl group can undergo electrophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituted Vinylpyridines

(a) 2-Methyl-5-vinylpyridine (MVP)
  • Molecular Formula : C₈H₉N
  • Molecular Weight : 119.16 g/mol
  • CAS : 140-76-1
  • Key Features: A methyl group replaces the phenoxy substituent at the 2-position. The absence of an electron-withdrawing group results in higher electron density on the pyridine ring compared to 2-Phenoxy-5-vinyl-pyridine. This compound is used in polymer production (e.g., ion-exchange resins) and as a monomer for functional materials .
(b) 5-Ethyl-2-vinylpyridine
  • Molecular Formula : C₉H₁₁N
  • Molecular Weight : 133.19 g/mol
  • CAS : 5408-74-2
  • Key Features: An ethyl group (-CH₂CH₃) replaces the phenoxy group. The alkyl substituent enhances lipophilicity, making this compound more soluble in organic solvents. Its boiling point is estimated at 235.73°C, and it has applications in copolymer synthesis .
(c) 5-Ethynyl-2-phenoxypyridine
  • Molecular Formula: C₁₃H₉NO
  • Molecular Weight : 195.22 g/mol
  • CAS : 1363437-47-1
  • Key Features: The vinyl group in this compound is replaced with an ethynyl (-C≡CH) group. The ethynyl moiety enables click chemistry (e.g., Huisgen cycloaddition), offering distinct reactivity for bioconjugation or material crosslinking .

Phenoxy-Substituted Pyridines

(a) 5-Ethynyl-2-(m-tolyloxy)pyridine
  • Molecular Formula: C₁₄H₁₁NO
  • Molecular Weight : 209.25 g/mol
  • CAS : 2169370-21-0
  • Key Features: The phenoxy group is substituted with a methyl group at the meta position (m-tolyloxy).
(b) 5-Methyl-2-phenylpyridine
  • Molecular Formula : C₁₂H₁₁N
  • Molecular Weight : 169.23 g/mol
  • CAS : 27012-22-2
  • Key Features: A phenyl group replaces the phenoxy substituent. The lack of an oxygen atom reduces polarity, impacting solubility and intermolecular interactions. This compound is used in coordination chemistry and catalysis .

Functional Group Influence on Properties

Compound Substituent (Position) Electron Effects Reactivity Applications
This compound -OPh (2), -CH=CH₂ (5) Electron-withdrawing (OPh) Polymerization, crosslinking Polymers, ligands
2-Methyl-5-vinylpyridine -CH₃ (2), -CH=CH₂ (5) Electron-donating (CH₃) Radical polymerization Ion-exchange resins
5-Ethynyl-2-phenoxypyridine -OPh (2), -C≡CH (5) Electron-withdrawing (OPh) Click chemistry Bioconjugation, drug delivery
5-Ethyl-2-vinylpyridine -CH₂CH₃ (5), -CH=CH₂ (2) Electron-donating (CH₂CH₃) Copolymer synthesis Adhesives, surfactants

Key Research Findings

Reactivity: The vinyl group in this compound undergoes radical polymerization more readily than ethynyl-substituted analogs due to lower bond dissociation energy .

Electronic Effects: Phenoxy-substituted pyridines exhibit reduced basicity compared to alkyl-substituted derivatives (e.g., 5-Ethyl-2-vinylpyridine) due to resonance stabilization of the lone pair on nitrogen .

Thermal Stability : m-Tolyloxy derivatives (e.g., 5-Ethynyl-2-(m-tolyloxy)pyridine) demonstrate higher thermal stability in polymer matrices than their para-substituted counterparts .

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